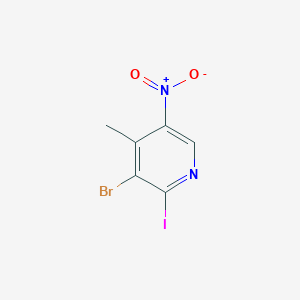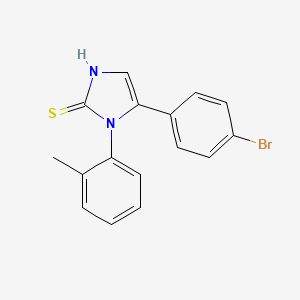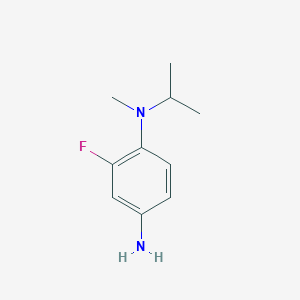![molecular formula C13H21NO B1439053 {[4-(Propan-2-yloxy)phenyl]methyl}(propyl)amine CAS No. 1095047-69-0](/img/structure/B1439053.png)
{[4-(Propan-2-yloxy)phenyl]methyl}(propyl)amine
Descripción general
Descripción
“{[4-(Propan-2-yloxy)phenyl]methyl}(propyl)amine” is a chemical compound with the molecular formula C13H21NO . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular weight of “this compound” is 207.31 . The SMILES string representation isCC(OC1=CC(C)=CC=C1CN)C . For a detailed molecular structure, it would be best to refer to a specialized chemical structure database. Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the sources I found . For comprehensive information, it would be best to refer to a specialized chemical properties database.Aplicaciones Científicas De Investigación
Metabolic and Pharmacokinetic Studies
- Metabolism and Detectability in Rat Urine : A study on the metabolism and detectability of similar amphetamine-type stimulants in rat urine revealed key metabolic pathways like aromatic hydroxylation and glucuronidation. This research has implications for understanding how substances similar to {[4-(Propan-2-yloxy)phenyl]methyl}(propyl)amine are metabolized in biological systems (Welter et al., 2014).
Materials Science and Polymer Chemistry
- Synthesis and Optical Properties of Poly(p-benzamide)s : Research into the synthesis of compounds related to this compound has led to the development of poly(p-benzamide)s with unique optical properties. These materials are useful in applications where light interaction and material properties are critical (Takagi et al., 2013).
Toxicology and Drug Testing
- In Vitro Toxicokinetics of Novel Derivatives : Studies on the toxicokinetics of novel NBOMe derivatives, which are structurally similar to amphetamines, provide insights into drug interactions, polymorphisms, and elimination routes. This information is vital for clinical and forensic toxicology (Richter et al., 2019).
Drug Discovery and Pharmacology
- Characterization of κ-Opioid Receptor Antagonists : Research on compounds like 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine sheds light on the pharmacological characterization of opioid receptor antagonists. Such studies contribute to understanding the therapeutic potential of these compounds in treating depression and addiction disorders (Grimwood et al., 2011).
Antimicrobial Research
- Synthesis and Antimicrobial Evaluation : The synthesis of new analogues of quinolin-8-ol, structurally related to amine compounds, has been investigated for their antimicrobial properties. This research is significant in the search for new antibacterial and antifungal agents (Sharma et al., 2008).
Material Modification and Applications
- Modification of Poly Vinyl Alcohol/Acrylic Acid Hydrogels : Studies on the functional modification of hydrogels through condensation with amine compounds show potential medical applications due to increased biological activity and thermal stability (Aly & El-Mohdy, 2015).
Corrosion Inhibition
- Amine Derivatives as Corrosion Inhibitors : Research on the use of amine derivative compounds in corrosion inhibition provides insights into their protective properties on metal surfaces, particularly in acidic environments. This has implications in industries where metal corrosion is a concern (Boughoues et al., 2020).
Safety and Hazards
Propiedades
IUPAC Name |
N-[(4-propan-2-yloxyphenyl)methyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-4-9-14-10-12-5-7-13(8-6-12)15-11(2)3/h5-8,11,14H,4,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVZWFGDCJXANSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=C(C=C1)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(9H-Fluoren-9-YL)methyl 4-chloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate](/img/structure/B1438970.png)
![2-{[(2-aminoethyl)thio]methyl}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B1438971.png)







![2,2,2-trifluoroethyl N-[4-(trifluoromethyl)phenyl]carbamate](/img/structure/B1438986.png)
![3-Bromo-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B1438990.png)
![3-Bromo-4-[(3,5-dimethylbenzyl)oxy]benzenecarbaldehyde](/img/structure/B1438991.png)

![(4-Aminophenyl)[tetrahydro-1(2H)-pyridazinyl]-methanone](/img/structure/B1438993.png)